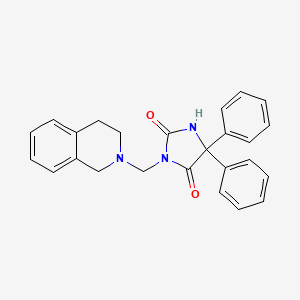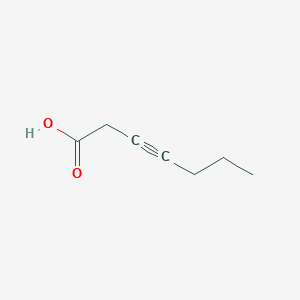
Prop-2-en-1-yl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 5-(hydroxymethyl)isoxazole-3-carboxylate is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 5-(hydroxymethyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydroxylamine hydrochloride with an α,β-unsaturated carbonyl compound under refluxing methanolic conditions . This reaction yields the isoxazole ring, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-catalyzed reactions, such as those using copper (I) or ruthenium (II) catalysts for (3 + 2) cycloaddition reactions . due to the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity, there is a growing interest in developing metal-free synthetic routes .
Chemical Reactions Analysis
Types of Reactions
Allyl 5-(hydroxymethyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The isoxazole ring can be reduced under specific conditions.
Substitution: The allyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 5-(carboxymethyl)isoxazole-3-carboxylate.
Reduction: Formation of 5-(hydroxymethyl)isoxazole-3-carboxylate.
Substitution: Formation of various substituted isoxazole derivatives.
Scientific Research Applications
Allyl 5-(hydroxymethyl)isoxazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Allyl 5-(hydroxymethyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, leading to modulation of their activity . This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(hydroxymethyl)isoxazole-3-carboxylate
- Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate
- Propyl 5-(hydroxymethyl)isoxazole-3-carboxylate
Uniqueness
Allyl 5-(hydroxymethyl)isoxazole-3-carboxylate is unique due to the presence of the allyl group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis . Additionally, the hydroxymethyl group provides further functionalization opportunities, enhancing its utility in scientific research and industrial applications .
Properties
CAS No. |
833445-83-3 |
|---|---|
Molecular Formula |
C8H9NO4 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
prop-2-enyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C8H9NO4/c1-2-3-12-8(11)7-4-6(5-10)13-9-7/h2,4,10H,1,3,5H2 |
InChI Key |
MEGJJGKEOJKEAW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1=NOC(=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-{[(3-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12915552.png)
![3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-propoxyphenyl)methylene]-](/img/structure/B12915562.png)
![N-[9-[(2R,3R,4R,5R)-3-(1-ethoxyethoxy)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12915568.png)
![3-Isoxazolecarboxamide, N-hydroxy-5-[[(3-methoxyphenyl)thio]methyl]-](/img/structure/B12915574.png)







![3-[4-Chlorobenzal]-6-trifluoromethyloxindole](/img/structure/B12915628.png)


